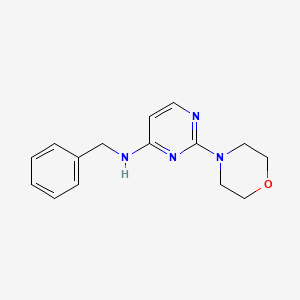

N-benzyl-2-morpholinopyrimidin-4-amine

Description

Properties

Molecular Formula |

C15H18N4O |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-benzyl-2-morpholin-4-ylpyrimidin-4-amine |

InChI |

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-17-14-6-7-16-15(18-14)19-8-10-20-11-9-19/h1-7H,8-12H2,(H,16,17,18) |

InChI Key |

PKTXFNWLILBNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Applications

N-benzyl-2-morpholinopyrimidin-4-amine has been investigated for its potential as a dual inhibitor of cholinesterase and amyloid-beta aggregation, which are critical factors in Alzheimer’s disease pathology.

Key Findings:

- The compound demonstrated a significant inhibition of human acetylcholinesterase (hAChE) and was effective against Aβ-induced aggregation, with a reported inhibition rate of 59% .

- Molecular modeling studies suggest that the pyrimidine ring serves as an effective scaffold for developing dual inhibitors targeting multiple pathways in neurodegenerative diseases .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant activity against various cancer cell lines.

Case Study:

- In a study focused on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, derivatives of similar pyrimidine structures were synthesized and showed potent inhibition of tumor growth in melanoma models . Specific derivatives exhibited up to 100-fold greater potency than standard treatments, highlighting the potential for N-benzyl derivatives in cancer therapy.

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes that play roles in disease progression.

Inhibitory Activity:

- This compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, it was part of a series of compounds designed to inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia . The most potent inhibitors reached subnanomolar concentrations, indicating strong therapeutic potential.

The biological activity of this compound has been characterized through various assays assessing its efficacy against different biological targets.

Biological Assays:

Chemical Reactions Analysis

Oxidative Transformations of Structural Analogs

While 7b contains a morpholine ring (oxygen-based), its thiomorpholine analog (7c ) undergoes oxidation to sulfoxide (7s ) and sulfone (7t ) derivatives:

-

7s : Oxidized with meta-chloroperoxybenzoic acid (MCPBA) (75% yield).

-

7t : Oxidized with Oxone® (75% yield) .

This highlights the potential for modifying heterocyclic substituents in related compounds.

Morpholine Ring Reactivity

The morpholine moiety in 7b exhibits characteristic reactivity:

-

Hydrolysis : Under acidic or basic conditions, the ether linkage may cleave, though direct evidence for 7b is limited. Analogous morpholine-containing compounds undergo hydrolysis to form diols or secondary amines .

-

Alkylation : The morpholine nitrogen (tertiary) is less reactive, but alkylation at the pyrimidine’s C-5 or C-6 positions could occur if activated .

Benzylamine Functional Group Reactivity

The N-benzyl group may participate in:

-

Reductive Amination : Potential reaction with aldehydes/ketones under reductive conditions (e.g., NaBH3CN), though steric hindrance from the pyrimidine ring may limit accessibility .

-

Hydrogenolysis : The benzyl group could be cleaved via hydrogenation (Pd/C catalyst), though no experimental data exists for 7b .

Cross-Coupling Reactions

The pyrimidine core allows for potential cross-coupling (e.g., Suzuki-Miyaura) at unsubstituted positions (C-5/C-6), though no direct studies on 7b are reported .

Stability and Degradation

7b ’s stability under physiological conditions is inferred from its bioactivity studies. The morpholine ring and pyrimidine core remain intact in vitro, suggesting resistance to hydrolysis under neutral conditions .

Key Research Findings

-

7b ’s synthesis is optimized for dual substitution at C-2 and C-4, balancing steric and electronic effects .

-

Morpholine’s electron-donating properties enhance cholinesterase inhibition compared to bulkier substituents .

-

Structural analogs (e.g., 7d , 9a ) demonstrate that minor modifications significantly alter bioactivity and reactivity profiles .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparisons and Structure-Activity Relationships (SAR)

Substituent Effects on Physicochemical Properties

- Morpholine vs. Pyrrolidine (7b vs. 7a): The oxygen atom in morpholine increases polarity compared to pyrrolidine, likely improving aqueous solubility. The HREIMS data for 7a (254.1964) aligns with its non-oxygenated formula (C₁₅H₁₈N₄), while 7b’s oxygenated structure contributes to a higher molecular weight (278.33 g/mol) .

- Pyrimidine vs.

- Nitro vs. Morpholine Substituents : The nitro group in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () increases molecular weight (382.40 g/mol) and lipophilicity (XLogP3: 5.2), which may enhance membrane permeability but reduce solubility .

Hydrogen Bonding and Crystallography

- The morpholine oxygen in 7b may participate in weaker hydrogen bonding compared to the NH₂ group in 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine (), which exhibits distinct NH₂ IR stretches (3355, 3459 cm⁻¹) .

- Intramolecular N—H⋯N hydrogen bonds in pyrimidine derivatives (e.g., ) stabilize crystal structures.

Preparation Methods

Step 1: Synthesis of N-Benzyl-2-chloropyrimidin-4-amine

The initial step involves nucleophilic substitution at the C-4 position of 2,4-dichloropyrimidine (compound 6 ) using benzylamine. This reaction is conducted in ethanol under reflux (75–85°C) for 3 hours, with N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine and facilitate substitution. The intermediate 7 (N-benzyl-2-chloropyrimidin-4-amine) is isolated in 60–75% yield after workup, which typically includes solvent removal, aqueous extraction, and chromatographic purification.

Reaction Conditions:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: Benzylamine (1.2 equiv)

-

Base: DIPEA (1.5 equiv)

-

Solvent: Ethanol (10 mL/mmol)

-

Temperature: 75–85°C (reflux)

-

Time: 3 hours

Step 2: Substitution at C-2 with Morpholine

The second substitution introduces morpholine at the C-2 position of intermediate 7 . This step requires rigorous conditions due to the decreased reactivity of the remaining chlorine. The reaction is performed in n-butanol at 145–150°C in a sealed pressure vessel for 30–40 minutes, achieving yields of 50–90%. The use of a high-boiling solvent and elevated temperature ensures complete conversion, while avoiding decomposition of the morpholine nucleophile.

Reaction Conditions:

-

Substrate: N-Benzyl-2-chloropyrimidin-4-amine (1.0 equiv)

-

Nucleophile: Morpholine (1.5 equiv)

-

Solvent: n-Butanol (8 mL/mmol)

-

Temperature: 145–150°C (sealed vessel)

-

Time: 30–40 minutes

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Ethanol’s moderate polarity and boiling point (~78°C) make it ideal for the first substitution, balancing solubility and reaction rate. In contrast, n-butanol’s high boiling point (~117°C) facilitates the second substitution under pressurized conditions, preventing solvent evaporation and maintaining reagent concentration.

Stoichiometry and Base Selection

Excess benzylamine (1.2 equiv) and DIPEA (1.5 equiv) in Step 1 ensure complete consumption of 2,4-dichloropyrimidine, minimizing side products like bis-alkylated derivatives. For Step 2, a 1.5:1 molar ratio of morpholine to intermediate 7 maximizes substitution while avoiding overuse of the amine.

Purification and Yield Enhancement

Chromatographic purification (silica gel, ethyl acetate/hexane gradient) is standard for isolating both intermediates and the final product. Recrystallization from ethanol or methanol further enhances purity, particularly for analytical characterization.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95% for most derivatives synthesized via this route.

Comparative Analysis with Related Pyrimidine Derivatives

Substitution Patterns and Biological Activity

N-Benzyl-2-morpholinopyrimidin-4-amine belongs to a broader class of 2,4-disubstituted pyrimidines evaluated for cholinesterase inhibition. Compared to analogs with thiomorpholine or piperazine at C-2, the morpholine substituent offers a balance of steric bulk and electronic donation, contributing to moderate AChE inhibition (IC50 = 8.7–23.2 μM).

Synthetic Flexibility

The two-step protocol allows modular substitution:

Q & A

Q. What advanced NMR techniques can elucidate dynamic conformational changes in this compound upon binding to a protein target?

- Methods :

- NOESY/ROESY : Detect through-space correlations to map binding-induced conformational shifts.

- STD-NMR : Saturation transfer difference to identify ligand epitopes interacting with the protein.

- ¹⁵N/¹³C-labeled studies : For proteins, track chemical shift perturbations (CSPs) in HSQC spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.